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Compound of Interest

Compound Name:
3,4-Dihydro-4-oxoquinazoline-6-

carboxylic acid

Cat. No.: B1417650 Get Quote

The 4-oxo-quinazoline core is a privileged scaffold in medicinal chemistry, forming the

backbone of numerous compounds with a wide array of biological activities.[1][2] This guide

provides a comparative analysis of the structure-activity relationships (SAR) of 4-oxo-

quinazoline analogs, with a focus on their anticancer and antimicrobial properties. By

examining key structural modifications and their impact on biological efficacy, we aim to provide

researchers, scientists, and drug development professionals with a comprehensive resource to

inform the design of novel and potent therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic
Pathways
4-Oxo-quinazoline derivatives have demonstrated significant potential as anticancer agents,

primarily through the inhibition of crucial cellular signaling pathways involved in tumorigenesis.

[1][3] A major focus of research has been the development of these analogs as inhibitors of

protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often

overexpressed in various cancers.[4][5]

Structure-Activity Relationship of 2-Substituted 4-Oxo-
Quinazoline Analogs
The substituent at the 2-position of the 4-oxo-quinazoline ring plays a critical role in

determining the anticancer potency and selectivity.
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Table 1: Comparative Anticancer Activity (IC50) of 2-Substituted 4-Oxo-Quinazoline Analogs

Compound
R-Group at
Position 2

Cancer Cell
Line

IC50 (µM) Reference

1 Phenyl
Jurkat (T-cell

ALL)
>50 [6]

2 4-Hydroxyphenyl
Jurkat (T-cell

ALL)
14.2 [6]

3 4-Methoxyphenyl
Jurkat (T-cell

ALL)
>50 [6]

4 4-Nitrophenyl
Jurkat (T-cell

ALL)
49.4 [6]

5
3,4-

Dimethoxyphenyl

Jurkat (T-cell

ALL)
1.9 [6][7]

6 2-Naphthyl
Jurkat (T-cell

ALL)
<5 [6][7]

7 2-Thienyl
Jurkat (T-cell

ALL)
>50 [6]

8 2-Furyl
Jurkat (T-cell

ALL)
>50 [6]

9 2-Methoxyphenyl A549 (Lung) 1.85 [8]

10
2-Mercapto-N-

acetyl
HeLa (Cervical) 2.81 [8]

11
2-Mercapto-N-

benzoyl
HeLa (Cervical) 1.92 [8]

The data in Table 1 clearly demonstrates that the nature of the substituent at the 2-position

significantly influences the cytotoxic activity. Aromatic and heteroaromatic rings are common

substitutions. For instance, the introduction of a 3,4-dimethoxyphenyl group (Compound 5) or a

2-naphthyl group (Compound 6) leads to potent activity against Jurkat cells, with IC50 values of
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1.9 µM and <5 µM, respectively.[6][7] This suggests that bulky, lipophilic groups at this position

may enhance binding to the target protein. In contrast, simple phenyl (Compound 1) or single-

substituted phenyl rings with electron-donating or -withdrawing groups (Compounds 2, 3, and

4) show weaker activity.

Furthermore, modifications to a 2-mercapto group can also yield highly potent compounds. As

seen with compounds 10 and 11, the addition of N-acetyl or N-benzoyl moieties to the 2-

mercapto group results in significant cytotoxicity against HeLa cells.[8]

Targeting EGFR: A Key Mechanism of Action
Many 4-oxo-quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine

kinase.[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR

inhibition.

4-Oxo-Quinazoline Analog ATP Binding SiteBinds to EGFR Tyrosine Kinase Inhibition of AutophosphorylationLeads to Downstream Signaling Blockade Reduced Tumor Cell Proliferation
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Caption: EGFR inhibition by 4-oxo-quinazoline analogs.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents

receptor autophosphorylation and downstream signaling, ultimately leading to a reduction in

tumor cell proliferation.[5] The structure-activity relationship for EGFR inhibition is highly

specific. For example, substitutions at the 6- and 7-positions of the quinazoline ring with small,

electron-donating groups like methoxy groups can enhance activity.[5]

Antimicrobial Activity: A Renewed Area of Interest
Beyond their anticancer properties, 4-oxo-quinazoline derivatives have emerged as a

promising class of antimicrobial agents, exhibiting activity against a range of pathogenic

bacteria and fungi.[2]

Structure-Activity Relationship of 2,3-Disubstituted 4-
Oxo-Quinazoline Analogs
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Modifications at both the 2- and 3-positions of the 4-oxo-quinazoline scaffold have been shown

to be crucial for antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of 2,3-Disubstituted 4-Oxo-Quinazoline

Analogs

Compound
R1-Group at
Position 2

R2-Group at
Position 3

Organism MIC (µg/mL) Reference

12 Phenyl H
Staphylococc

us aureus
>128 [9]

13 Phenyl
CH2CONH-

Phenyl

Staphylococc

us aureus
32 [9]

14 Phenyl

CH2CONH-

(4-

methoxyphen

yl)

Staphylococc

us aureus
128 [9]

15 Phenyl
CH2CONH-

(2-naphthyl)

Staphylococc

us aureus
64 [9]

16 Phenyl H

Streptococcu

s

pneumoniae

>128 [9]

17 Phenyl
CH2CONH-

Phenyl

Streptococcu

s

pneumoniae

16 [9]

18
6-Iodo-2-

phenyl

CH2CSNH-

Methyl

Staphylococc

us aureus
6.25 [10]

19
6-Iodo-2-

phenyl

CH2CSNH-

Ethyl

Staphylococc

us aureus
6.25 [10]

As illustrated in Table 2, the introduction of a substituted acetamide side chain at the 3-position

significantly enhances the antibacterial activity against Staphylococcus aureus and

Streptococcus pneumoniae compared to the unsubstituted analog (Compound 12 vs. 13 and
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16 vs. 17).[9] The nature of the substituent on the acetamide also plays a role, with an

unsubstituted phenyl group (Compound 13) being more effective than a 4-methoxyphenyl

(Compound 14) or a 2-naphthyl group (Compound 15) against S. aureus.

Furthermore, the combination of substitutions at positions 2, 3, and 6 can lead to highly potent

antimicrobial agents. Compounds 18 and 19, which feature a 6-iodo-2-phenyl scaffold and a

thioureide side chain at the 3-position, exhibit excellent activity against S. aureus with MIC

values of 6.25 µg/mL.[10]
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Key Substitutions

4-Oxo-Quinazoline

Antimicrobial Potency

Influences

Position 2
(e.g., Aryl, Heteroaryl)

Position 3
(e.g., Substituted amides)

Position 6
(e.g., Halogens)

Click to download full resolution via product page

Caption: Key substitution points influencing antimicrobial activity.

Experimental Protocols
The evaluation of the biological activity of 4-oxo-quinazoline analogs relies on standardized

and reproducible experimental protocols.

In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
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of potential anticancer drugs.[4][8]

Step-by-Step Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.[8]

Compound Treatment: The synthesized 4-oxo-quinazoline analogs are dissolved in a

suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells

receive only the solvent.[8]

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO₂.[8]

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[4]

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

In Vitro Antimicrobial Susceptibility Testing: Broth
Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Step-by-Step Methodology:

Compound Preparation: The 4-oxo-quinazoline analogs are dissolved in a suitable solvent

(e.g., DMSO) to create a stock solution.
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Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well

microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

[10]

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and

added to each well.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).[10]

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Conclusion
The 4-oxo-quinazoline scaffold represents a highly versatile platform for the development of

potent therapeutic agents. Structure-activity relationship studies have revealed that strategic

modifications at the 2-, 3-, and 6-positions of the quinazoline ring are critical for optimizing both

anticancer and antimicrobial activities. For anticancer applications, targeting EGFR through the

introduction of appropriate substituents on the 2-aryl and 4-anilino moieties has proven to be a

successful strategy. In the realm of antimicrobial agents, the incorporation of diverse side

chains at the 3-position, often in combination with substitutions on the benzo ring, can lead to

compounds with significant potency against pathogenic microbes. The experimental protocols

outlined in this guide provide a framework for the reliable evaluation of newly synthesized 4-

oxo-quinazoline analogs, facilitating the continued exploration of this important chemical class

in the quest for novel and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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